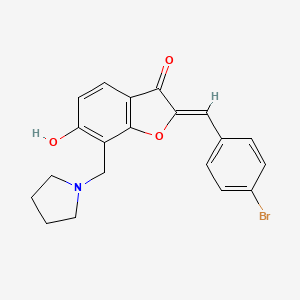

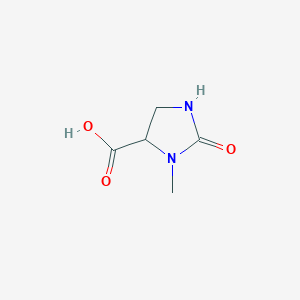

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, the description of a compound includes its IUPAC name, other names (if any), and its structural formula. The structure can give insights into the functional groups present in the compound.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.科学的研究の応用

Photophysicochemical Properties and Potential in Photodynamic Therapy

A study by Öncül, Öztürk, and Pişkin (2022) explored the properties of compounds similar to the specified chemical, focusing on their photophysical and photochemical characteristics. They found that these compounds, specifically zinc(II) phthalocyanine derivatives, exhibit properties potentially useful in photodynamic therapy, an alternative cancer treatment method. The study highlights the compounds' good solubility, fluorescence, singlet oxygen production, and photostability, making them candidates for photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives

Kowalczyk, Wojciechowski, and Albrecht (2016) reported a new method for the enantio- and diastereoselective synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This method is significant for its broad substrate scope, high chemical and stereochemical efficiency, and simplicity. The resulting products, which include biologically relevant heterocyclic moieties, are obtained in excellent yields and with high stereoselectivity (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Radical-Scavenging Activity from Marine Algae

A study by Duan, Li, and Wang (2007) identified new highly brominated mono- and bis-phenols, such as 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, from the marine red alga Symphyocladia latiuscula. These compounds demonstrated potent radical-scavenging activity, making them of interest for their potential antioxidant properties (Duan, Li, & Wang, 2007).

Larvicidal and Nematicidal Activities

Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which showed significant larvicidal and nematicidal activities. The compound, structurally similar to the one of interest, exhibited efficacy against various mosquito larvae and nematodes, indicating its potential as a natural insecticide and nematicide (Liu et al., 2016).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it could pose to health and the environment.

将来の方向性

This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.

Please consult with a chemistry professional or refer to relevant scientific literature for detailed information.

特性

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDMYZWOYIIQKP-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)

![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2778611.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)

![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)

![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)